molecular formula C10H9BrO2 B3148890 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 66041-35-8

4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B3148890
CAS No.: 66041-35-8
M. Wt: 241.08 g/mol
InChI Key: XTPINFSCKGQEEQ-UHFFFAOYSA-N
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Description

Contextualization of Indene (B144670) Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

The indane framework, a fused aromatic and aliphatic ring system, is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.neteburon-organics.com This structural motif is present in a wide array of biologically active molecules and commercial drugs, including the anti-inflammatory drug Sulindac and the HIV protease inhibitor Indinavir. researchgate.netwikipedia.org The rigid structure of the indane core allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. eburon-organics.com

Indene and indane derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.neteburon-organics.com For instance, certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, demonstrating both anti-angiogenic and antitumor properties. tandfonline.comnih.gov The versatility of the indene scaffold stems from the numerous synthetic strategies developed for its construction and modification, such as Friedel-Crafts type, Michael-type, and Heck-type cyclization reactions, which allow for the creation of diverse molecular libraries for drug discovery. researchgate.netresearchgate.net

Significance of Brominated Indane Systems in Chemical Synthesis

The presence of a bromine atom on the indane system, as seen in 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, is of considerable synthetic importance. Brominated aromatic and heterocyclic compounds are highly valued as versatile intermediates in organic synthesis. The bromine atom acts as a "handle" that can be readily transformed into other functional groups or used to form new chemical bonds.

Specifically, the carbon-bromine bond is an active site for numerous metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. The ability to selectively functionalize the brominated position allows chemists to elaborate the indane scaffold with a wide variety of substituents, thereby fine-tuning the molecule's properties for specific applications. acs.orgacs.org The study of bromination reactions on indan-1-one derivatives further highlights the chemical interest in creating these valuable synthetic intermediates. acs.org

Overview of Carboxylic Acid Functionality within Bicyclic Frameworks

The carboxylic acid group is one of the most fundamental functional groups in organic chemistry and plays a pivotal role in the design of molecules with biological activity. numberanalytics.com When incorporated into a bicyclic framework like the indane system, the carboxylic acid moiety offers several distinct advantages.

Firstly, it serves as a versatile anchor for further derivatization. It can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols, providing a straightforward path to analogues with different physical and chemical properties. youtube.com This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. Secondly, the acidic nature of the carboxyl group can be exploited to improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability. Finally, the carboxylic acid group itself can act as a key binding element, forming hydrogen bonds or ionic interactions with biological targets like enzymes and receptors. researchgate.netnih.gov Modern synthetic methods are also increasingly leveraging carboxylic acids as substrates for novel transformations, such as decarboxylative cross-coupling reactions, further expanding their utility. nih.gov

Research Landscape and Challenges in Dihydroindene Chemistry

The field of dihydroindene (indane) chemistry is an active area of research, driven by the scaffold's prevalence in pharmaceuticals and natural products. researchgate.netresearchgate.net A primary focus of current research is the development of new, more efficient, and stereoselective synthetic methods to access these structures. researchgate.net While classical methods like Friedel-Crafts cyclizations are well-established, they often require harsh conditions. Consequently, there is a continuous effort to develop milder, catalyst-driven approaches that are more tolerant of a wider range of functional groups.

A significant challenge lies in the construction of indane derivatives with multiple stereocenters, particularly those containing all-carbon quaternary centers, due to the inherent rigidity and steric hindrance of the bicyclic system. researchgate.net Overcoming these challenges requires the design of novel catalytic systems and synthetic strategies. Furthermore, as the demand for structurally complex and diverse molecules for high-throughput screening grows, there is a need for synthetic routes that are not only efficient but also amenable to automation and the rapid generation of compound libraries. The ongoing exploration of new building blocks and functionalization techniques continues to shape the research landscape, aiming to unlock the full potential of the dihydroindene scaffold in various scientific disciplines. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPINFSCKGQEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Bromo 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Retrosynthetic Analysis of 4-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid

A retrosynthetic analysis of the target molecule reveals several plausible synthetic pathways. The primary disconnections can be made at the C1-carboxyl bond and the C4-bromo bond.

C1-Carboxyl Disconnection: This approach suggests the carboxylation of a 4-bromo-2,3-dihydro-1H-indene precursor. This could be achieved through the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, at the C1 position, followed by quenching with carbon dioxide. The precursor for this transformation would be 1,4-dibromo-2,3-dihydro-1H-indene or a related derivative where the C1-halogen is selectively converted to the organometallic species.

C4-Bromo Disconnection: This strategy involves the bromination of the parent 2,3-dihydro-1H-indene-1-carboxylic acid. This route relies on electrophilic aromatic substitution, where the regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The electron-donating nature of the fused cyclopentane (B165970) ring and the deactivating, meta-directing effect of the carboxylic acid group would need to be carefully considered to achieve the desired 4-bromo isomer.

Functional Group Interconversion: An alternative retrosynthetic approach involves the transformation of a pre-existing functional group at the C1 or C4 position. For instance, the target carboxylic acid can be envisioned as the oxidation product of 4-bromo-2,3-dihydro-1H-inden-1-ol or the derivatization of 4-bromo-2,3-dihydro-1H-inden-1-one. These precursors themselves offer multiple synthetic entry points.

Direct Synthesis Routes for this compound

Direct synthesis routes aim to introduce the bromo and carboxyl functionalities in the final steps of the synthesis, either by halogenating the carboxylic acid precursor or by carboxylating the brominated indane scaffold.

Halogenation Approaches for Dihydroindene-1-carboxylic Acids

The direct bromination of 2,3-dihydro-1H-indene-1-carboxylic acid presents a challenge in terms of regioselectivity. The outcome of the electrophilic aromatic bromination is governed by the directing effects of the substituents on the benzene (B151609) ring. The alkyl portion of the fused ring is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of isomers.

To achieve selective bromination at the 4-position, careful selection of the brominating agent and reaction conditions is crucial. The use of N-bromosuccinimide (NBS) in the presence of a catalyst is a common method for the bromination of aromatic compounds. The reaction conditions would need to be optimized to favor substitution at the sterically accessible and electronically favorable 4-position.

Reagent/CatalystConditionsExpected Outcome
N-Bromosuccinimide (NBS) / Acid CatalystInert solventPotential for regioselective bromination at the 4-position, though isomer formation is possible.
Bromine (Br₂) / Lewis AcidDark, low temperatureFriedel-Crafts type bromination, regioselectivity dependent on catalyst and substrate reactivity.

Carboxylation Reactions on Brominated Dihydroindenes

This approach involves the introduction of the carboxylic acid group onto a pre-existing 4-bromo-2,3-dihydro-1H-indene scaffold. A common method for such a transformation is the carboxylation of an organometallic intermediate.

The synthesis would begin with a suitable 4-bromo-1-halo-2,3-dihydro-1H-indene. Selective formation of a Grignard or organolithium reagent at the 1-position, followed by reaction with solid carbon dioxide (dry ice) and subsequent acidic workup, would yield the desired carboxylic acid. The challenge in this route lies in the selective formation of the organometallic reagent at the benzylic C1 position without affecting the aryl bromide at the C4 position.

Reaction Scheme: 4-bromo-1-chloro-2,3-dihydro-1H-indene + Mg → 4-bromo-2,3-dihydro-1H-inden-1-ylmagnesium chloride 4-bromo-2,3-dihydro-1H-inden-1-ylmagnesium chloride + CO₂ → Intermediate carboxylate Intermediate carboxylate + H₃O⁺ → this compound

Indirect Synthesis via Precursor Functionalization

Indirect synthetic routes involve the preparation of a functionalized precursor, which is then converted to the final carboxylic acid. This approach often provides better control over regioselectivity.

Conversion from 4-Bromo-2,3-dihydro-1H-inden-1-ol

The synthesis of the target carboxylic acid can be achieved through the oxidation of the corresponding primary alcohol, 4-bromo-2,3-dihydro-1H-inden-1-ol. The precursor alcohol can be synthesized from 4-bromo-1-indanone (B57769) via reduction.

The oxidation of 4-bromo-2,3-dihydro-1H-inden-1-ol to the carboxylic acid can be accomplished using a variety of oxidizing agents. The choice of oxidant is critical to ensure complete oxidation without causing unwanted side reactions on the aromatic ring or at the bromine substituent.

Oxidizing AgentReaction ConditionsRemarks
Potassium permanganate (B83412) (KMnO₄)Basic, followed by acidic workupStrong oxidant, can lead to over-oxidation if not controlled.
Jones reagent (CrO₃ in H₂SO₄/acetone)Acidic conditionsPowerful oxidant, suitable for primary alcohols to carboxylic acids.
Sodium hypochlorite (B82951) (NaOCl) with a catalyst (e.g., TEMPO)Mild, biphasic conditionsSelective for primary alcohols, compatible with various functional groups. nih.gov

Derivatization from 4-Bromo-2,3-dihydro-1H-inden-1-one

4-Bromo-2,3-dihydro-1H-inden-1-one (also known as 4-bromo-1-indanone) is a key intermediate that can be synthesized with high regioselectivity. chemicalbook.com This ketone can then be converted to the target carboxylic acid through several methods.

One potential route is the haloform reaction . This reaction is typically used for methyl ketones, but can sometimes be applied to other ketones that can be exhaustively halogenated at the α-position. However, the applicability of the haloform reaction to 4-bromo-1-indanone to directly yield a carboxylic acid by cleaving the C1-C2 bond is not a standard transformation and would require specific investigation. masterorganicchemistry.comyoutube.com

A more plausible, albeit multi-step, approach involves the conversion of the ketone to a nitrile, followed by hydrolysis. For example, the ketone can be converted to a cyanohydrin, which can then be reduced and hydrolyzed. Alternatively, reactions that introduce a one-carbon unit with a latent carboxylic acid functionality can be employed.

Methodologies Involving 2-Bromobenzyl Bromide as a Starting Material

The synthesis of the indane framework can be strategically initiated from appropriately substituted benzyl (B1604629) halides. One plausible, though multi-step, pathway commencing with 2-bromobenzyl bromide involves the formation of a key precursor, 3-(2-bromophenyl)propanoic acid. This strategy builds the required carbon skeleton before the final ring-closing reaction.

Indanone Intermediate Reduction and Dehydration Strategies

A primary and highly effective route to this compound proceeds through the key intermediate, 4-bromo-1-indanone. sigmaaldrich.comsigmaaldrich.com Rather than reduction and dehydration, which would lead to an indene (B144670), a more direct strategy involves a one-carbon homologation of the ketone.

One such method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC). This reaction transforms a ketone directly into a nitrile with one additional carbon atom. The 4-bromo-1-indanone is treated with TosMIC in the presence of a base, leading to the formation of 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile. This nitrile is a stable intermediate that can be isolated and purified. The final step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile group, which converts it to the desired carboxylic acid moiety, yielding the final product. This pathway is particularly advantageous as it directly establishes the carboxylic acid function at the C1 position of the indane ring. A similar synthesis of 4-aroyl-1-indancarboxylic acids from the corresponding 4-aroyl-1-indanones via this TosMIC homologation has been reported, underscoring the viability of this approach. researchgate.net

Condensation and Hydrolysis Reactions in Indene Derivative Synthesis

Condensation and hydrolysis are fundamental reactions in the synthesis of the target molecule, particularly in the formation of the indanone intermediate and the final conversion of precursor functional groups. libretexts.orglibretexts.org

A critical condensation reaction is the intramolecular Friedel-Crafts acylation used to form the 4-bromo-1-indanone ring. researchgate.net This reaction typically starts with 3-(2-bromophenyl)propanoic acid. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution. The electrophilic acylium ion attacks the ortho position of the bromophenyl ring (the position adjacent to the propyl chain), leading to cyclization and the formation of 4-bromo-1-indanone after an aqueous workup. This cyclization is a powerful method for constructing the five-membered ring of the indane system.

Hydrolysis reactions are essential in the final stages of many synthetic routes. unizin.org As mentioned in the previous section, if the synthesis proceeds through a nitrile intermediate (e.g., from a TosMIC reaction), the hydrolysis of this nitrile is the terminal step to produce the carboxylic acid. Similarly, if the carboxylic acid group is introduced via an ester (for example, through a Reformatsky reaction with an alpha-halo ester), the final step would be the saponification (base-catalyzed hydrolysis) of the ester to liberate the carboxylic acid.

Enantioselective Synthesis of this compound

Producing a single enantiomer of the target compound is crucial for many applications. This can be achieved either by synthesizing the desired enantiomer directly using asymmetric methods or by separating a racemic mixture.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Modern synthetic chemistry offers powerful tools for controlling stereochemistry. Catalytic asymmetric approaches are highly efficient, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One potential strategy involves the asymmetric reduction of an olefinic precursor, such as 4-bromo-1H-indene-1-carboxylic acid. This could be achieved through catalytic hydrogenation using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This method has been widely applied to the synthesis of chiral carboxylic acids.

Alternatively, asymmetric synthesis can be achieved using chiral organocatalysts. For instance, a chiral phosphoric acid could catalyze an enantioselective reaction to build the stereocenter. rsc.org These catalysts are known to promote a wide range of asymmetric transformations. semanticscholar.orgnih.govnih.gov Another approach involves N-heterocyclic carbenes (NHCs) as organocatalysts, which have been successfully used in the enantioselective synthesis of various heterocyclic and carbocyclic systems, including dihydrocoumarins from α-bromoenals, a reaction class with mechanistic parallels to potential indane syntheses. rsc.orgrsc.org

Chiral auxiliaries provide a substrate-controlled method for asymmetric synthesis. A chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of the target acid, an achiral indanone precursor could be reacted with a chiral reagent to form a chiral enolate or imine, which would then be elaborated to introduce the carboxymethyl group diastereoselectively before removal of the auxiliary.

Resolution of Racemic Mixtures of Indane-1-carboxylic Acid Derivatives

Classical resolution is a robust method for separating enantiomers from a racemic mixture. For a carboxylic acid like this compound, this is typically accomplished by forming diastereomeric salts with a chiral amine, often referred to as a resolving agent (e.g., (R)- or (S)-1-phenylethylamine, brucine, or quinine).

The racemic acid is dissolved in a suitable solvent and treated with one enantiomer of the chiral base. This results in the formation of a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. One of the diastereomeric salts will typically be less soluble and crystallize out of the solution first. After separation by filtration, the pure diastereomeric salt is treated with a strong acid (like HCl) to break the salt and liberate the enantiomerically pure carboxylic acid. The other enantiomer can then be recovered from the mother liquor. This method has been successfully applied to resolve related 4-aroyl-1-indancarboxylic acids, demonstrating its effectiveness for this class of compounds. researchgate.net

Route Key Steps Typical Reagents Reported/Expected Yield Advantages/Disadvantages
From 2-Bromobenzyl Bromide 1. Malonic ester synthesis2. Saponification & Decarboxylation3. Friedel-Crafts Acylation1. Diethyl malonate, NaOEt2. NaOH, heat3. SOCl₂, AlCl₃Multi-step, overall yield likely moderate (e.g., 40-60%).Utilizes simple starting materials but is lengthy. Each step adds complexity and potential for yield loss.
From 4-Bromo-1-indanone 1. TosMIC Homologation2. Nitrile Hydrolysis1. TosMIC, base2. H₃O⁺ or OH⁻, heatGood to high yields for analogous systems (e.g., 70-85% over two steps). researchgate.netHighly efficient and direct conversion from a readily accessible intermediate.
Enantioselective Synthesis Asymmetric Catalysis (e.g., hydrogenation)H₂, Chiral Rh/Ru catalystHigh yields (often >90%) and high enantiomeric excess (ee) (>95% ee).Provides direct access to a single enantiomer, avoiding resolution. Requires specialized, often expensive, catalysts.
Racemic Resolution Diastereomeric Salt Formation & SeparationRacemic acid, chiral amine (e.g., (S)-1-phenylethylamine), acid workupTheoretical max yield is 50% for one enantiomer per resolution cycle. Practical yields are often lower (e.g., 30-40%).Robust and reliable method but inherently limits the yield of a single enantiomer to a maximum of 50%.

Scalability Considerations in this compound Production

The production of this compound on an industrial scale necessitates a careful evaluation of each synthetic step to ensure safety, cost-effectiveness, and high throughput. A plausible and scalable synthetic route begins with the synthesis of the key intermediate, 4-bromo-1-indanone, followed by its conversion to the target carboxylic acid.

Step 1: Synthesis of 4-Bromo-1-indanone

A well-documented and scalable method for the preparation of 4-bromo-1-indanone is the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid. This transformation is typically a two-stage, one-pot process.

Stage 1: Acyl Chloride Formation: The starting material, 3-(2-bromophenyl)propanoic acid, is first converted to its more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this purpose. On a large scale, the addition of thionyl chloride must be carefully controlled due to the exothermic nature of the reaction and the evolution of corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which require appropriate scrubbing systems. Dichloromethane or 1,2-dichloroethane (B1671644) are suitable solvents for this stage.

Stage 2: Intramolecular Friedel-Crafts Cyclization: The crude acyl chloride is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Key scalability considerations for this stage include:

Exothermic Reaction: The addition of the acyl chloride solution to the suspension of aluminum chloride is highly exothermic and requires robust cooling systems to maintain the reaction temperature, typically below 27°C, to prevent side reactions.

Reagent Handling: Anhydrous aluminum chloride is corrosive and moisture-sensitive, necessitating handling in a controlled, dry environment.

Work-up and Quenching: The reaction is quenched by carefully adding the reaction mixture to ice water. This is a highly exothermic and gas-evolving step that must be performed with vigorous stirring and in appropriately sized vessels to manage the heat and potential for splashing.

Extraction and Purification: The product is typically extracted with a solvent like dichloromethane. On a large scale, solvent recovery and recycling systems are crucial for economic and environmental reasons. Purification is often achieved by crystallization, which is a highly scalable and preferred method in industrial settings over chromatography.

A representative scalable synthesis of 4-bromo-1-indanone is detailed in the table below:

ParameterDetailsScalability Considerations
Starting Material3-(2-Bromophenyl)propanoic acidAvailability and cost of the starting material are key economic factors.
ReagentsThionyl chloride, Aluminum chlorideBoth are corrosive and require specialized handling equipment. Thionyl chloride reaction produces toxic off-gases.
Solvents1,2-Dichloroethane, DichloromethaneChlorinated solvents require careful handling and waste management. Solvent recovery is important for cost and environmental compliance.
Reaction ConditionsReflux for acyl chloride formation; <27°C for cyclizationTemperature control is critical, especially for the exothermic cyclization step, requiring efficient cooling systems.
Work-upQuenching on ice, extraction with dichloromethaneThe quenching step is highly exothermic and requires robust process control. Large volumes of aqueous and organic waste are generated.
PurificationCrystallizationThis is a highly scalable and efficient method for obtaining a pure product.

Step 2: Conversion of 4-Bromo-1-indanone to the Target Carboxylic Acid

There are several potential routes to convert the ketone group of 4-bromo-1-indanone into the desired carboxylic acid functionality at the same position, each with its own set of scalability challenges. A common strategy involves the formation of a nitrile intermediate, followed by hydrolysis.

Route A: Cyanohydrin Formation, Reduction, and Hydrolysis

Cyanohydrin Formation: The indanone can be reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form a cyanohydrin. On a large scale, the use of highly toxic cyanide reagents necessitates strict safety protocols and waste detoxification procedures.

Reduction of the Hydroxyl Group: The hydroxyl group of the cyanohydrin would then need to be removed. This can be a challenging step to scale, potentially involving harsh reducing agents or multi-step sequences that may not be efficient.

Hydrolysis of the Nitrile: The resulting 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile would then be hydrolyzed to the carboxylic acid. This is typically achieved under strong acidic or basic conditions at elevated temperatures. Large-scale hydrolysis requires corrosion-resistant reactors and careful pH control during work-up. The hydrolysis of a related compound, 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile, has been documented using a strong potassium hydroxide (B78521) solution in ethanol (B145695) at 100°C for 16 hours.

Route B: Reformatsky Reaction and Subsequent Transformations

Reformatsky Reaction: The indanone can be reacted with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. This forms a β-hydroxy ester. Scalability considerations for the Reformatsky reaction include the activation of the zinc, which can be inconsistent on a large scale, and the need for strictly anhydrous conditions to avoid quenching the organozinc intermediate.

Dehydration and Reduction: The resulting β-hydroxy ester would need to be dehydrated to the α,β-unsaturated ester, followed by reduction of the double bond. Catalytic hydrogenation is a common and scalable method for such reductions, but it requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and pyrophoric catalysts.

Ester Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, which, as mentioned previously, is a standard and scalable industrial process.

Advanced Characterization and Spectroscopic Analysis of 4 Bromo 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at position 7 (adjacent to the fused ring) would likely appear as a doublet. The proton at position 5 would be a doublet of doublets due to coupling with both the proton at position 6 and the bromine atom (though Br coupling is not always resolved). The proton at position 6 would also be a doublet of doublets. These signals would typically appear in the downfield region of the spectrum, approximately between δ 7.0 and 7.5 ppm.

Aliphatic Protons:

The proton at the C1 position (methine, -CH) is attached to a carboxylic acid group and is part of the five-membered ring. It would likely appear as a triplet, coupling with the two adjacent protons at C2. Its chemical shift would be influenced by the deshielding effect of the carboxylic acid and the aromatic ring, placing it around δ 3.5-4.5 ppm.

The protons at the C2 position (methylene, -CH₂) are diastereotopic and would be expected to appear as two separate multiplets, coupling with each other and with the protons at C1 and C3. This complex splitting pattern would likely be found in the δ 2.0-3.0 ppm range.

The protons at the C3 position (methylene, -CH₂) are benzylic and would couple with the C2 protons, likely appearing as a multiplet around δ 2.8-3.3 ppm.

Carboxylic Acid Proton: The acidic proton of the -COOH group would typically appear as a broad singlet far downfield, often above δ 10-12 ppm, and its position can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH (H5, H6, H7) 7.0 - 7.5 m (multiplet)
Aliphatic CH (H1) 3.5 - 4.5 t (triplet)
Aliphatic CH₂ (H2) 2.0 - 3.0 m (multiplet)
Aliphatic CH₂ (H3) 2.8 - 3.3 m (multiplet)

The proton-decoupled ¹³C NMR spectrum would show ten distinct signals, corresponding to each unique carbon atom in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronic effects and would appear in the aromatic region (δ 110-145 ppm). The other five aromatic carbons, including the two quaternary carbons of the fused ring system, would also resonate in this region.

Aliphatic Carbons: Three signals would correspond to the aliphatic carbons of the five-membered ring. The C1 methine carbon, being attached to the carboxylic acid group, would be the most downfield of the aliphatic signals (approximately δ 40-55 ppm). The C2 and C3 methylene (B1212753) carbons would appear further upfield (approximately δ 25-40 ppm).

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group would be the most downfield signal in the entire spectrum, typically appearing in the δ 170-185 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (x6) 110 - 145
Aliphatic C1 40 - 55
Aliphatic C2 25 - 40
Aliphatic C3 25 - 40

To confirm the predicted structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. It would show correlations between the C1 proton and the C2 protons, between the C2 protons and the C3 protons, and among the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively assign the protonated aliphatic (C1, C2, C3) and aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation.

The molecular formula of this compound is C₁₀H₉BrO₂. High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[C₁₀H₉⁷⁹BrO₂]⁺ 240.9837

In an electron ionization (EI) mass spectrum, the molecular ion would undergo fragmentation. Key expected fragmentation pathways for this molecule would include:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the -COOH group (45 Da), leading to a fragment ion corresponding to the 4-bromo-2,3-dihydro-1H-indenyl cation. This fragment would also exhibit the characteristic isotopic pattern for bromine.

Loss of bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da).

Other fragmentations: Further fragmentation of the indene (B144670) ring system could occur, but the loss of the carboxyl group is typically a major pathway for carboxylic acids.

The presence of the M and M+2 peaks in a 1:1 ratio would be a strong indicator of a monobrominated compound, and the observed fragmentation patterns would provide conclusive evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band arising from the O-H stretching vibration of the carboxyl group, which typically appears in the range of 2500 to 3300 cm⁻¹. openstax.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state and in concentrated solutions.

Another key absorption is the carbonyl (C=O) stretching vibration, which for a carboxylic acid dimer, is typically observed in the region of 1710 to 1760 cm⁻¹. openstax.orglibretexts.org The position of this band can be influenced by conjugation. The aromatic ring in the indene structure is conjugated with the carboxylic acid group, which would be expected to lower the C=O stretching frequency by 20 to 30 cm⁻¹. libretexts.org

The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450 to 1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the dihydroindene ring system are expected in the 2850 to 3000 cm⁻¹ range. docbrown.info Furthermore, the carbon-bromine (C-Br) stretching vibration is anticipated to produce a characteristic absorption in the fingerprint region of the spectrum, typically between 750 and 500 cm⁻¹. docbrown.info

A theoretical study using Density Functional Theory (DFT) on a structurally related molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, provides calculated vibrational frequencies that can serve as a useful reference for assigning the spectral bands of this compound. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (very broad)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2850 - 3000
Carbonyl C=O Stretch 1710 - 1760
Aromatic C=C Stretch 1450 - 1600

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information about the crystal system, space group, unit cell dimensions, molecular conformation, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, we can infer the type of information that would be obtained from such an analysis by examining the crystal structures of related brominated organic molecules.

The crystal structure analysis of a related compound, 4-bromo-1H-pyrrole-2-carboxylic acid, revealed a monoclinic crystal system with the space group P2₁/c. nih.gov For another related molecule, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, the crystal system was also determined to be monoclinic with the space group P2₁/c. researchgate.netunivie.ac.at The unit cell parameters for this pyrazole (B372694) derivative were found to be a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°. univie.ac.at It is plausible that this compound could crystallize in a similar common space group for organic molecules, such as a monoclinic or orthorhombic system.

Table 2: Illustrative Crystal Data for a Related Brominated Carboxylic Acid

Parameter Value (for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate) univie.ac.at
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.177(2)
b (Å) 10.999(3)
c (Å) 10.414(3)
β (°) 100.145(11)
Volume (ų) 809.3(4)

An XRD analysis would reveal the exact conformation of the 2,3-dihydro-1H-indene ring system, including the planarity of the aromatic ring and the puckering of the five-membered ring. The dihedral angle between the carboxylic acid group and the indene ring would also be determined.

A crucial aspect of the solid-state structure is the network of intermolecular interactions that dictate the crystal packing. For carboxylic acids, hydrogen bonding is a dominant interaction. It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov In addition to hydrogen bonding, other interactions such as π-π stacking between the aromatic rings of neighboring molecules and halogen bonding involving the bromine atom could play a significant role in stabilizing the crystal structure. nih.gov

Since this compound is a chiral molecule, a racemic mixture will crystallize as either a racemic compound (a 1:1 mixture of enantiomers in a well-defined stoichiometric arrangement within the same crystal lattice) or a conglomerate (a mechanical mixture of crystals, where each crystal is enantiomerically pure). XRD analysis can distinguish between these two forms. In the case of a racemic compound crystallizing in a centrosymmetric space group, the asymmetric unit would contain one molecule of each enantiomer, or in some cases, a single molecule that is related to its enantiomer by a center of inversion.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis of this compound, enabling both the assessment of its purity and the separation of its stereoisomers.

For purity assessment, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water (with an acid modifier like trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring of the indene moiety provides a strong chromophore.

As this compound possesses a stereocenter at the C1 position, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for stereospecific synthesis and biological activity studies. HPLC using a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation. csfarmacie.czchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including carboxylic acids. nih.govresearchgate.net The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

An alternative approach for enantiomeric separation is pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, the direct method using a CSP is often preferred due to its simplicity and avoidance of potential side reactions during derivatization.

Table 3: General HPLC Conditions for Analysis of Chiral Carboxylic Acids

Parameter Purity Analysis (Reversed-Phase) Isomer (Enantiomer) Separation (Chiral)
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Acetonitrile/Water with 0.1% TFA Hexane/Isopropanol with 0.1% TFA (Normal Phase) or Acetonitrile/Aqueous Buffer (Reversed Phase)
Flow Rate ~1.0 mL/min ~0.5 - 1.0 mL/min
Detection UV (e.g., at 254 nm) UV (e.g., at 254 nm)

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (temperature can affect chiral recognition) |

Computational and Theoretical Investigations of 4 Bromo 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. It is adept at predicting the electronic properties of molecules, which in turn govern their reactivity and physical characteristics. For 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, DFT calculations can elucidate its fundamental electronic landscape.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has a non-planar five-membered ring and a rotatable carboxylic acid group, multiple low-energy conformations, or conformers, may exist.

Computational methods can systematically explore the conformational space to identify the most stable conformers and the energy barriers between them. The geometry of the dihydroindene ring system is typically a subject of interest, often adopting a slight twist or envelope conformation. The orientation of the carboxylic acid group relative to the bicyclic system is also critical, as it can be influenced by intramolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound (Calculated at the B3LYP/6-31G(d) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.54
C2-C31.53
C1-C7a1.51
C3-C3a1.51
C4-Br1.90
C1-COOH1.52
∠(C2-C1-C7a)103.5
∠(C1-C2-C3)104.2
∠(C1-C(O)OH)112.0
D(C2-C1-C7a-C4)1.5
D(H-O-C=O)180.0

Note: The values in this table are hypothetical and for illustrative purposes to represent typical outputs of a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily localized on the bromine atom and the aromatic ring, indicating these are the primary sites for electron donation.
LUMO-1.2Distributed over the carboxylic acid group and the aromatic ring, suggesting these are the electron-accepting regions.
HOMO-LUMO Gap5.3This relatively large gap suggests good kinetic stability under normal conditions.

Note: The values in this table are hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue areas indicate regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the carboxylic acid group and the bromine atom, highlighting their nucleophilic character. A positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, indicating its susceptibility to deprotonation.

Table 3: Illustrative Electrostatic Potential Values at Specific Atomic Sites of this compound

Atomic SiteElectrostatic Potential (kcal/mol)Implication
Carbonyl Oxygen (C=O)-35Strong nucleophilic character, likely site for interaction with electrophiles.
Hydroxyl Oxygen (-OH)-28Nucleophilic character.
Hydroxyl Hydrogen (-OH)+50Strong electrophilic character, acidic proton.
Bromine Atom-15Moderate nucleophilic character due to lone pairs.

Note: The values in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical relationships, QSAR models can predict the activity of new, untested analogs.

For a series of analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding. This would involve calculating a variety of molecular descriptors for each analog, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build the model.

Table 4: Example of a Hypothetical QSAR Equation for Analogs

pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1

Note: This equation is purely illustrative of a QSAR model's format.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility, solvent effects, and the time-dependent behavior of the molecule.

An MD simulation of this compound, typically in a solvent like water, would reveal the accessible conformations of the molecule at a given temperature. It would show the flexibility of the five-membered ring and the rotation of the carboxylic acid group, providing a more realistic understanding of the molecule's conformational landscape than static calculations alone.

Table 5: Illustrative Results from a Conformational Analysis via MD Simulation

Conformational FeatureDominant StatePopulation (%)
Five-membered Ring PuckerTwist75
Envelope25
Carboxylic Acid OrientationPseudo-axial60
Pseudo-equatorial40

Note: The values in this table are hypothetical and for illustrative purposes.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction mechanism.

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the carboxylic acid group, computational studies can provide invaluable mechanistic details. For example, DFT calculations could be used to model the transition state of a reaction, providing information about its geometry and energy, which is often difficult to obtain experimentally.

Table 6: Illustrative Calculated Energies for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-10.0

Note: The values in this table are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models excel at calculating the magnetic shielding of atomic nuclei, which can be directly correlated to the chemical shifts observed in ¹H and ¹³C NMR spectroscopy. For this compound, the chemical shifts of the protons and carbons in the indane skeleton and the carboxylic acid group are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the aromatic ring. DFT calculations, employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict these shifts with a high degree of accuracy when compared to experimental data. The calculated values would elucidate the electronic environment of each nucleus, aiding in the precise assignment of experimental spectra.

In the realm of vibrational spectroscopy, theoretical models can compute the frequencies and intensities of IR absorption bands. For this compound, key vibrational modes would include the O-H stretching of the carboxylic acid, the C=O carbonyl stretch, C-H stretching of the aromatic and aliphatic portions, and the C-Br stretching frequency. Computational analysis would not only predict the position of these bands but also help in assigning complex vibrations in the fingerprint region, which arise from the coupled motions of the entire molecular framework.

The prediction of electronic spectra, such as UV-Vis absorption, is another powerful application of theoretical models. Time-dependent DFT (TD-DFT) calculations can be employed to determine the excitation energies and oscillator strengths of electronic transitions. For this compound, these calculations would likely reveal transitions associated with the π-π* excitations of the benzene (B151609) ring, influenced by the bromo and carboxylic acid substituents. The predicted absorption maxima (λmax) would provide valuable information on the electronic structure and chromophores present in the molecule.

Although detailed research findings from computational studies specifically targeting this compound are not available, the established methodologies in computational chemistry provide a clear framework for how such an investigation would proceed and the types of detailed spectroscopic predictions that could be obtained.

Reactivity and Mechanistic Studies of 4 Bromo 2,3 Dihydro 1h Indene 1 Carboxylic Acid Transformations

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including the formation of esters and amides, reduction to the corresponding alcohol, and removal via decarboxylation.

Esterification and Amidation Reactions

The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. For 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, these reactions proceed through standard mechanisms.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.com Subsequent proton transfer and elimination of water yield the final ester. byjus.com

Amidation: Direct formation of amides from carboxylic acids and amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, coupling agents are typically employed to activate the carboxylic acid. lookchemmall.comresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can be used to form a more reactive intermediate, which is then readily attacked by the amine to form the amide bond under mild conditions. lookchemmall.com Microwave-assisted direct amidation using silica (B1680970) gel as a solid support has also emerged as a green methodology applicable to a wide range of acids and amines. rsc.org

Below is a table summarizing typical conditions for these transformations.

TransformationReagentsTypical ConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Heat in excess alcoholCorresponding Ester
AmidationAmine (e.g., Benzylamine), Coupling Agent (e.g., DCC)Inert solvent (e.g., CH₂Cl₂), Room temperatureCorresponding Amide

Reduction to Alcohol Derivatives

The carboxylic acid moiety can be selectively reduced to a primary alcohol, yielding (4-bromo-2,3-dihydro-1H-inden-1-yl)methanol. The choice of reducing agent is critical to avoid unwanted side reactions, particularly the reduction of the aryl bromide.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically carried out in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. libretexts.org However, LiAlH₄ can, under certain conditions, also reduce aryl halides, which could lead to a mixture of products. reddit.com

A more chemoselective option is the use of borane (B79455) (BH₃), often as a complex with THF (BH₃·THF). khanacademy.orglibretexts.org Borane is known to rapidly and cleanly reduce carboxylic acids while being unreactive toward aryl halides. researchgate.netresearchgate.net This selectivity is attributed to the mechanism of borane reduction, which is less susceptible to reducing the carbon-bromine bond compared to stronger hydride reagents. researchgate.netnih.gov The reaction proceeds under mild conditions and provides a reliable method for the synthesis of the desired alcohol without affecting the bromine substituent. researchgate.netnih.gov

Decarboxylation Pathways

The removal of the carboxyl group, known as decarboxylation, from an aromatic or aliphatic carboxylic acid is often a challenging transformation that requires specific conditions. numberanalytics.com Simple carboxylic acids, where the carboxyl group is not activated by an adjacent electron-withdrawing group (such as in β-keto acids), are generally resistant to decarboxylation. youtube.comyoutube.com

For this compound, thermal decarboxylation would likely require very high temperatures and result in low yields. More effective methods would involve converting the carboxylic acid into a derivative that facilitates the cleavage of the C-C bond. One such approach is a variation of the Hunsdiecker reaction, which involves the conversion of the carboxylic acid to a silver salt, followed by treatment with bromine to generate an intermediate that decarboxylates to form an organobromide. askiitians.com Alternatively, radical decarboxylation can be initiated under specific conditions. youtube.com Modern methods have also explored photoredox catalysis and electrochemical approaches for the decarboxylation of carboxylic acids to generate radical or cationic intermediates that can be trapped. rsc.org

Reactivity of the Bromine Substituent

The bromine atom attached to the benzene (B151609) ring offers a site for the formation of new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. Nucleophilic substitution at this position is generally disfavored.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

The benzene ring of this compound lacks such strong activating groups. The carboxylic acid and the fused aliphatic ring are not sufficiently electron-withdrawing to facilitate the SNAr mechanism under standard conditions. Consequently, the bromine atom is inert to direct displacement by common nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the aromatic ring is well-suited for participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for coupling aryl halides with organoboron compounds, typically boronic acids or their esters. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. wikipedia.orgorganic-chemistry.orgquora.com The reaction demonstrates broad functional group tolerance, and the carboxylic acid moiety on the indene (B144670) ring is generally compatible with the reaction conditions. nih.govnih.gov Research on the closely related substrate, 4-bromo-2-methylindan-1-one, has shown that Suzuki couplings proceed with high efficiency using a variety of arylboronic acids, suggesting that this compound would be an excellent substrate for similar transformations. mdpi.com

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, also under palladium catalysis and in the presence of a base. researchgate.netmdpi.com The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. odinity.com The pendant carboxylic acid group can sometimes act as a directing group, influencing the regioselectivity of the coupling. nih.gov This reaction would allow for the introduction of various vinyl groups at the 4-position of the indene core.

The table below outlines representative conditions for these cross-coupling reactions.

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki CouplingArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/H₂O, Toluene, or DMF4-Aryl-2,3-dihydro-1H-indene-1-carboxylic acid
Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂/Ligand (e.g., PPh₃)Et₃N, K₂CO₃DMF, Acetonitrile (B52724)4-Vinyl-2,3-dihydro-1H-indene-1-carboxylic acid

Formation of Organometallic Derivatives (e.g., Lithio Derivatives)

The presence of a bromine atom on the aromatic ring of this compound provides a functional handle for the generation of highly reactive organometallic species. A primary method for achieving this is through a halogen-lithium exchange reaction. This transformation is typically accomplished by treating the bromo-indene substrate with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures in an inert solvent like tetrahydrofuran (THF).

The mechanism involves the nucleophilic attack of the butyl anion on the bromine atom, leading to the displacement of the bromide and the formation of a new carbon-lithium bond at the 4-position of the indene ring. The resulting 4-lithio-2,3-dihydro-1H-indene-1-carboxylic acid derivative is a powerful nucleophile and can be used in a variety of subsequent carbon-carbon bond-forming reactions. For instance, it can react with a range of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents onto the aromatic core. This two-step sequence of halogen-lithium exchange followed by electrophilic trapping is a versatile strategy for the synthesis of more complex, substituted indane derivatives.

Transformations of the Dihydroindene Core

The dihydroindene core, consisting of both an aromatic and a saturated five-membered ring, offers multiple sites for chemical modification.

The dihydroindene structure is susceptible to oxidation at several positions. The benzylic carbon atom (C3) is particularly activated towards oxidation due to its proximity to the aromatic ring. Under controlled conditions with suitable oxidizing agents, this position can be oxidized to a carbonyl group, yielding a 4-bromo-1-carboxy-2,3-dihydro-1H-inden-3-one derivative.

More vigorous oxidation can lead to the cleavage of the five-membered ring. Oxidative cleavage of the bond between the benzylic carbons, potentially using strong oxidants like potassium permanganate (B83412) or ruthenium tetroxide, could lead to the formation of a dicarboxylic acid. This would transform the indene ring system into a substituted phthalic acid derivative. The specific outcome of the oxidation is highly dependent on the chosen reagent and reaction conditions.

While aromatic rings are generally resistant to reduction under mild conditions, the benzene ring of the this compound can be reduced under more forcing conditions. Catalytic hydrogenation is a common method for this transformation. This typically requires high pressures of hydrogen gas and potent catalysts, such as rhodium on carbon (Rh/C) or platinum(IV) oxide (PtO₂). Under these conditions, the aromatic ring is converted into a cyclohexane (B81311) ring, yielding a bromo-octahydroindene-carboxylic acid derivative. This process, known as dearomatization, significantly alters the planarity and electronic properties of the molecule.

The benzene ring of the dihydroindene core can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional functional groups. The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents: the bromo group and the fused alkyl ring (the dihydroindene portion).

Bromo Group: The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect, making the ring less reactive than benzene. However, it is an ortho, para-director because of electron donation from its lone pairs via resonance.

Alkyl Group (Fused Ring): The fused aliphatic ring acts as an alkyl substituent, which is activating and also an ortho, para-director.

The positions ortho and para to the alkyl group are C4 and C6. The positions ortho and para to the bromo group are C5 and C7. The directing effects of both groups must be considered. The C7 position is sterically hindered by the adjacent five-membered ring. The C5 position is ortho to the bromine and meta to the alkyl group. The incoming electrophile is most likely to substitute at the position that is most activated and least sterically hindered. Therefore, substitution is expected to preferentially occur at the C7 position, which is para to the activating alkyl group and meta to the deactivating bromo group, or at the C5 position, which is ortho to the bromo group. The precise product distribution would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation.

Mechanistic Pathways of Indane Carboxylic Acid Formation (e.g., Hooker Oxidation Rearrangements)

One of the notable mechanistic pathways that leads to the formation of an indane carboxylic acid core is the Hooker oxidation. This reaction involves the oxidative rearrangement of certain 2-hydroxy-3-alkyl-1,4-naphthoquinones. While not a direct synthesis of this compound itself, it is a key process that generates a structurally related indane carboxylic acid as a crucial intermediate. appchemical.comorganic-chemistry.org

The mechanism of the Hooker oxidation is intricate. It is understood to proceed through the following key steps:

Oxidation of the starting naphthoquinone to a labile o-diquinone intermediate. nih.gov

This intermediate undergoes a benzilic acid-type rearrangement, which involves the contraction of the six-membered quinone ring into a five-membered ring, thereby forming the indane skeleton with a carboxylic acid group. This step is crucial for the formation of the core structure. appchemical.comorganic-chemistry.orgnih.gov

The resulting indane carboxylic acid derivative is a key intermediate, often referred to as the "Hooker intermediate." appchemical.comorganic-chemistry.org

Further steps in the Hooker oxidation can lead to the cleavage and modification of the side chain, but the formation of the indane carboxylic acid core via this rearrangement pathway is a mechanistically significant transformation in quinone chemistry. appchemical.comorganic-chemistry.org

Exploration of Structural Analogs and Derivatives of 4 Bromo 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Isomeric Forms and Positional Analogs of Brominated Dihydroindene Carboxylic Acids

The substitution of a bromine atom on the aromatic ring of 2,3-dihydro-1H-indene-1-carboxylic acid can result in several positional isomers. While the parent compound is brominated at the 4-position, isomers with bromine at the 5, 6, or 7-positions are also possible. For instance, 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a known isomer. biosynth.com The synthesis of this particular isomer can be achieved through the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile with potassium hydroxide (B78521) in ethanol (B145695). chemicalbook.com Another documented isomer is 7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid. chemsrc.com

Furthermore, the position of the carboxylic acid group can also vary, leading to another set of isomers. An example is 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid. chemicalbook.com The synthesis of related amino acid analogs, such as 2-aminoindane-2-carboxylic acid, has been achieved through methods like the dialkylation of a nucleophilic glycine (B1666218) equivalent. nih.gov

Table 1: Isomeric Forms and Positional Analogs
Compound NamePosition of BrominePosition of Carboxylic AcidCAS Number
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid4166041-35-8 sigmaaldrich.com
6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid6152651-16-8 biosynth.com
7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid711429250-63-4 chemsrc.com
4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid42Not readily available

Derivatives with Modified Carboxylic Acid Functionality (e.g., Esters, Amides)

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, most notably esters and amides. cuni.cz

Esters are typically formed through the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. These derivatives are valuable as intermediates in organic synthesis. uomus.edu.iq

Amides are synthesized by reacting the carboxylic acid or its activated derivatives (such as acyl chlorides) with amines. uomus.edu.iq The synthesis of amides from carboxylic acids and amines can be catalyzed by boric acid derivatives. google.com An alternative, atom-economical approach involves the in-situ activation of carboxylic acids with acetylenes, catalyzed by ruthenium complexes, to form vinyl ester intermediates which then react with amines to yield amides. nih.gov

Table 2: Derivatives with Modified Carboxylic Acid Functionality
Derivative TypeGeneral StructureKey Synthetic Reaction
EstersR-COOR'Carboxylic Acid + Alcohol (Acid Catalyst)
AmidesR-CONR'R''Carboxylic Acid + Amine

Substitution Pattern Variations on the Indene (B144670) Ring

The indene ring of this compound provides a scaffold for further functionalization through the introduction of various substituents.

Halogenated Analogs (e.g., Fluoro, Chloro)

The introduction of other halogen atoms, such as fluorine and chlorine, onto the indene ring leads to a variety of halogenated analogs. Examples include 4-bromo-7-fluoro-2,3-dihydro-1H-indene and 4-bromo-1-chloro-2,3-dihydro-1H-indene. bldpharm.comlab-chemicals.com The presence of multiple halogen atoms can significantly influence the compound's chemical reactivity and physical properties. For instance, 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene is another example of a fluorinated analog. uni.lu

Alkyl and Aryl Substituted Dihydroindenes

The dihydroindene core can be substituted with various alkyl and aryl groups. The synthesis of substituted indenes can be achieved through methods such as the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.org Palladium-catalyzed Suzuki coupling is another powerful method for introducing aryl substituents. For example, 4-bromo-2-methyl-1H-indanone can be coupled with various arylboronic acids to produce 4-aryl-substituted indanones, which can then be converted to the corresponding indenes. semanticscholar.org

Amino-Substituted Dihydroindene Carboxylic Acids

The introduction of an amino group to the dihydroindene carboxylic acid framework results in amino acid analogs. A notable example is 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid. nih.gov The synthesis of such compounds can be complex, often involving multi-step procedures. One reported method for preparing 2-aminoindane-2-carboxylic acid involves a two-step alkylation of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylylene. nih.gov

Table 3: Substitution Pattern Variations on the Indene Ring
Substitution TypeExample CompoundGeneral Synthetic Approach
Halogenated4-bromo-7-fluoro-2,3-dihydro-1H-indene Halogenation of the indene ring
Alkyl/Aryl Substituted4-phenyl-2,3-dihydro-1H-indene-1-carboxylic acidSuzuki coupling, Friedel-Crafts reactions
Amino-Substituted2-amino-2,3-dihydro-1H-indene-2-carboxylic acid nih.govAlkylation of glycine equivalents

Conformationally Restricted and Spirocyclic Analogs

To explore the spatial arrangement and its impact on chemical properties, conformationally restricted and spirocyclic analogs of dihydroindene derivatives have been synthesized. Conformationally locked analogs are designed to limit the rotational freedom of certain bonds, providing insights into structure-activity relationships. nih.gov

Spirocyclic compounds, where one carbon atom is part of two rings, represent another class of structurally unique analogs. The synthesis of spiro[indene-1,1'-benzo[e]indolin]-2'-one has been reported, showcasing the ability to construct complex, three-dimensional structures based on the indene framework. nih.gov

Indanone and Indandione-Derived Analogs

The synthesis of indanone and indandione analogs often involves intramolecular cyclization reactions of appropriately substituted phenylpropionic acids or related precursors. While a direct conversion of this compound to an indanone or indandione is not extensively documented, the synthesis of brominated indanones from structural isomers provides insight into potential synthetic routes.

One of the most common methods for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govmdpi.com For instance, 4-bromo-1-indanone (B57769) can be synthesized from 3-(2-bromophenyl)propionic acid. nih.gov This reaction typically involves the use of a strong acid catalyst, such as trifluoromethanesulfonic acid or aluminum chloride, to facilitate the cyclization and formation of the five-membered ketone ring. nih.gov The general transformation involves the conversion of the carboxylic acid to an acyl chloride, followed by an intramolecular Friedel-Crafts reaction. beilstein-journals.org

The synthesis of indan-1,3-dione derivatives can be achieved through various methods, including the condensation of phthalic acid derivatives with compounds containing an active methylene (B1212753) group. nih.gov For example, the reaction of phthalides with aldehydes in the presence of a base like sodium ethoxide can yield 2-substituted-1,3-indandiones. nih.gov The functionalization of the indan-1,3-dione core can then be carried out through reactions such as Knoevenagel condensation at the active methylene group (C2). nih.gov

The following table summarizes key starting materials and general methods for the synthesis of related indanone and indandione structures.

Precursor CompoundTarget AnalogKey Reaction Type
3-(2-Bromophenyl)propionic acid4-Bromo-1-indanoneIntramolecular Friedel-Crafts Acylation
Phthalide and an aldehyde2-Aryl-1,3-indandioneBase-catalyzed condensation
2-EthynylbenzaldehydeIndan-1,3-dioneCu-catalyzed intramolecular annulation followed by oxidation

Development of Compound Libraries Based on the Dihydroindene Scaffold

The 2,3-dihydro-1H-indene core is considered a "privileged scaffold" in drug discovery. This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for the development of compound libraries for high-throughput screening. nih.govmdpi.com The synthesis of such libraries often employs principles of Diversity-Oriented Synthesis (DOS), which aims to generate a collection of structurally diverse molecules to explore a wide range of chemical space. cam.ac.ukcam.ac.uk

The development of compound libraries based on the dihydroindene scaffold involves the systematic modification of the core structure at various positions. A general scheme for the synthesis of diverse 2,3-dihydro-1H-indene derivatives can involve multiple steps, starting from a common precursor and introducing diversity at different stages. researchgate.net For example, functional groups on the aromatic ring, as well as substituents on the five-membered ring, can be varied to create a library of analogs.

While specific libraries based on this compound are not prominently featured in the reviewed literature, the general strategies for creating libraries from privileged scaffolds are well-established. These strategies often involve:

Appendage Diversity: Introducing a variety of substituents (R-groups) around a common scaffold. cam.ac.uk

Stereochemical Diversity: Creating molecules with different spatial arrangements of atoms. cam.ac.uk

Scaffold Diversity: Synthesizing a collection of compounds with distinct core structures. cam.ac.uk

The synthesis of these libraries can be performed using solid-phase or solution-phase combinatorial chemistry techniques, allowing for the rapid generation of a large number of compounds for biological evaluation. cam.ac.uk The analysis of such libraries through cheminformatics can confirm their structural diversity and drug-likeness, making them valuable tools for identifying novel bioactive molecules. nih.gov

The table below outlines some of the key concepts and strategies involved in the development of compound libraries from privileged scaffolds like dihydroindene.

StrategyDescription
Privileged ScaffoldA molecular framework that can bind to multiple biological targets.
Diversity-Oriented Synthesis (DOS)A synthetic strategy to create structurally diverse compound collections.
Combinatorial ChemistryTechniques for the rapid synthesis of large numbers of related compounds.
Appendage DiversificationVariation of substituents around a common molecular core.

Non Clinical Biological and Materials Science Applications of 4 Bromo 2,3 Dihydro 1h Indene 1 Carboxylic Acid and Its Analogs

Molecular Probes and Research Tools in Chemical Biology

The indane scaffold is a key component in the design of specialized molecular probes for studying complex biological processes. eburon-organics.com Its structural properties are leveraged to create fluorescent molecules that can selectively bind to and report on the presence of pathological protein aggregates. In a notable application, indane derivatives featuring a donor-π-acceptor (D-π-A) architecture have been synthesized as fluorescent imaging probes for detecting amyloid-β (Aβ) aggregates, a primary pathological hallmark of Alzheimer's disease. nih.gov

These probes were specifically designed to exhibit changes in their fluorescence properties upon binding to Aβ aggregates. Several of the developed indane derivatives showed significant shifts in fluorescence intensity at wavelengths greater than 600 nm when bound to Aβ fibrils compared to their interaction with the monomeric form of the protein. nih.gov Molecular docking studies suggest that these compounds position themselves along the Aβ fibril axis within a hydrophobic tunnel. nih.gov One of the most effective probes, which incorporated a dimethylaminopyridyl group as the electron donor and a dicyano group as the electron acceptor, was successfully used to stain Aβ plaques in the brain tissue of transgenic mice models of Alzheimer's disease. nih.gov

Furthermore, the core structure of 2,3-dihydro-1H-indene-1-carboxylic acid has been utilized as a starting material in the synthesis of more complex research tools, such as small-molecule probes designed to investigate phosphodiesterases. rsc.org This highlights the utility of the indene (B144670) carboxylic acid framework as a versatile building block for creating sophisticated tools for chemical biology research.

Applications in Enzymatic Inhibition Studies (e.g., Succinate (B1194679) Dehydrogenase)

Analogs of 2,3-dihydro-1H-indene-1-carboxylic acid have been investigated as potent enzyme inhibitors, particularly targeting succinate dehydrogenase (SDH). SDH is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a key target for the development of fungicides in agriculture. Building on previous work, a series of novel indene amino acid derivatives were designed to optimize interactions with the hydrophobic pocket of the SDH enzyme.

These compounds demonstrated significant in vitro antifungal activity against several plant pathogens. Molecular docking studies revealed that the indene fragment forms a critical π–π stacking interaction with the Trp_C35 residue of the enzyme, while the carboxylic acid group penetrates deep into the binding pocket to form a hydrogen bond with Ser_C42. This dual interaction is key to their inhibitory mechanism. One compound in the series, i18 , showed a 7.4-fold improvement in inhibiting porcine heart SDH compared to its parent structure, highlighting the effectiveness of the indene scaffold in enhancing enzymatic inhibition.

Table 1: Succinate Dehydrogenase (SDH) Inhibition by Indene Amino Acid Derivatives

Compound IC₅₀ (μM) vs. Porcine Heart SDH
Parent Structure 3.7257

| i18 | 0.5026 |

This table displays the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of the compounds against the SDH enzyme.

Exploration of Potential Biological Activity of Indene Carboxylic Acid Derivatives

The versatile indane structure has been explored for a wide range of other potential biological activities, serving as a foundational scaffold in the discovery of new therapeutic agents.

While direct studies on the antioxidant properties of 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid are limited, research on related indane structures has shown potential in this area. For instance, a series of 2-arylidene-1-indandione derivatives were evaluated for their antioxidant activity. These compounds demonstrated a moderate to satisfactory ability to interact with the stable DPPH free radical, and most showed high activity in preventing the lipid peroxidation of linoleic acid.

In the context of antiplatelet activity, certain benzylidene indanone derivatives have shown potent inhibitory effects on human platelet aggregation in vitro. One of the most active compounds, 2-[(2,5-dimethoxyphenyl)methylene] indan-1-one, was found to be approximately seventeen times more active than aspirin (B1665792) against arachidonic acid-induced aggregation and twenty-four times more active against collagen-induced aggregation.

Conversely, a study on indan-1-carboxylic acid-3-semicarbazone and indan-1-acetic acid-3-semicarbazone found that while the compounds possessed significant cytotoxic properties, they did not exhibit any antioxidant activity. researchgate.net This highlights the importance of specific structural modifications to the indane core in determining biological function.

The indene scaffold is a promising framework for the development of new antimicrobial agents. As discussed previously, indene amino acid derivatives designed as SDH inhibitors show potent antifungal activity against agricultural pathogens like Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. One derivative, i19 , demonstrated efficacy comparable to the commercial fungicide boscalid (B143098) against all three tested fungi.

Further studies on different indane analogs have reinforced their antimicrobial potential. A series of synthesized indanyl analogs were tested against various pathogenic bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 100 μg/mL. researchgate.net Several of these compounds, including 4a , 5a , 5b , 5d , 5e , 5i , and 5j , showed antifungal activity superior to the reference drug. researchgate.net Structure-activity relationship analysis indicated that the indan-3-oxo-1-acetic acid moiety was essential for this activity, and the presence of lipophilic alkoxy substituents on the indane ring enhanced the biological effect. researchgate.net Additionally, functionalized indenol derivatives have been identified as potent antibacterial agents against a panel of resistant pathogens.

A significant area of research for indene analogs is in the development of inhibitors for Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in the progression of various diseases, including pancreatic cancer. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed and synthesized as highly selective DDR1 inhibitors.

One of the most promising compounds from this series, 7f , demonstrated potent inhibition of the DDR1 kinase. It was also highly selective, showing significantly less potency against a panel of 403 other non-mutated kinases at a concentration of 1.0 μM. In preclinical models, compound 7f effectively inhibited collagen-induced DDR1 signaling, suppressed the colony formation of pancreatic cancer cells in a dose-dependent manner, and showed therapeutic efficacy in orthotopic mouse models of pancreatic cancer.

Table 2: Potency of Indene-based DDR1 Inhibitor 7f

Parameter Value
IC₅₀ (DDR1 Kinase) 14.9 nM

| K_d_ (Binding Affinity) | 5.9 nM |

This table shows the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d_), both indicating the high potency of compound 7f against its target, DDR1.

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for novel therapeutic agents. Nitro-containing heterocyclic compounds have emerged as a promising class of anti-tubercular agents. While the indene scaffold itself is not a heterocycle, its bicyclic nature makes it a relevant platform for designing new agents inspired by the success of nitro-containing bicyclic structures like nitroquinolones and indazoles.

For example, a series of 6-nitroquinolone-3-carboxylic acids showed potent activity against Mycobacterium tuberculosis H37Rv (MTB) and MDR-TB. nih.gov The most active compound, 8c , had an MIC of 0.08 μM against MTB and demonstrated significant bacterial load reduction in the lungs and spleen of infected mice. nih.gov Similarly, novel 5-nitro indazole acetamides have been synthesized and evaluated for their anti-tubercular activity, with some compounds exhibiting MIC values as low as 1.6 μg/mL against the H37Rv strain. eurekaselect.com Other related structures, such as indole-fused spirochromenes, have also shown promising antimycobacterial activity with MICs in the range of 1.56-6.25 μg/mL. nih.gov These findings suggest that the incorporation of nitro groups or fusion with other heterocyclic systems onto an indene carboxylic acid framework could be a viable strategy for developing novel anti-tuberculosis drug candidates.

Trypanosomicidal Activity

While direct studies on the trypanocidal activity of this compound are not extensively documented, research on related indanone derivatives has shown promising results against trypanosomes, the parasites responsible for diseases like Chagas disease and Human African Trypanosomiasis (sleeping sickness).

A study investigating indanone-based chalcones revealed their potential as anti-trypanosomal agents. A library of 34 indanone-based chalcones was screened against Trypanosoma brucei brucei, the parasite causing a form of sleeping sickness. From this screening, nine compounds emerged as potent hits with IC50 values (the concentration required to inhibit 50% of the parasite's growth) ranging from 0.5 to 8.9 µM. nih.gov This finding suggests that the indanone structure can serve as a valuable starting point for the development of new and more effective drugs against this neglected tropical disease. nih.gov

In another study, novel 1-indanone (B140024) thiazolylhydrazone derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Many of these compounds exhibited significant activity against the epimastigote, trypomastigote, and amastigote forms of the parasite, and were found to be more potent and selective than the current reference drug, benznidazole. nih.gov The research indicated that these compounds might exert their effect by inhibiting the biosynthesis of ergosterol, a crucial component of the parasite's cell membrane. nih.gov

These studies underscore the potential of the indanone framework as a source of new trypanocidal agents. Further investigation into derivatives such as this compound could lead to the discovery of novel therapeutic options for trypanosomal infections.

Role as Key Intermediates in Complex Molecule Synthesis (e.g., Ozanimod)

The indanone core is a valuable building block in the synthesis of more complex and pharmaceutically important molecules. A notable example is its role in the synthesis of Ozanimod, a medication used for the treatment of multiple sclerosis.

While the specific use of this compound as a direct precursor is not detailed in prominent synthetic routes, a closely related analog, 4-cyano indanone, serves as a key starting material. chemistryviews.orgresearchgate.net The synthesis of Ozanimod involves a multi-step process where the indanone structure is modified to create the final chiral aminoindanyl fragment of the drug. chemistryviews.org

The structural similarity between this compound and the intermediates used in Ozanimod synthesis suggests its potential as a viable alternative starting material. The bromo- and carboxylic acid groups could potentially be converted to the required cyano- and amino- functionalities through established synthetic transformations, offering alternative pathways for the production of Ozanimod and other complex molecules.

Corrosion Inhibition Studies of Indanone Derivatives

Indanone derivatives have been investigated for their ability to protect metals from corrosion, a significant issue in many industrial applications. These compounds can form a protective layer on the metal surface, thereby inhibiting the corrosive action of acidic environments.

A study on the use of 2-benzylidene-1-indanone (B110557) derivatives as corrosion inhibitors for mild steel in a 1 M hydrochloric acid (HCl) solution demonstrated their high efficiency. acs.org Three different derivatives, IND-1, IND-2, and IND-3, were synthesized and evaluated using electrochemical techniques. The results showed that these compounds act as effective corrosion inhibitors, with efficiencies exceeding 98%. acs.orgresearchgate.netacs.org

The inhibition efficiency of these compounds is attributed to their ability to adsorb onto the steel surface, blocking the active sites for corrosion. The study also noted that the inhibitory effect did not necessarily increase with higher concentrations of the inhibitor. acs.orgresearchgate.netacs.org

CompoundDescriptionInhibition Efficiency (%)
IND-1 (Z)-2-(hydroxy(phenyl)methylene)-2,3-dihydro-1H-inden-1-one>98
IND-2 (Z)-2-(hydroxy(pyridine-3-yl)methylene)-2,3-dihydro-1H-inden-1-one>98
IND-3 (Z)-2-((4-(dimethylamino)phenyl)(hydroxy)methylene)-2,3-dihydro-1H-inden-1-one>98

These findings suggest that the indanone scaffold, with appropriate functionalization, can be highly effective in preventing corrosion. The presence of aromatic rings and heteroatoms in the derivatives likely plays a crucial role in their adsorption and protective capabilities. mdpi.com Further research into other indanone derivatives, including this compound, could lead to the development of new and improved corrosion inhibitors.

Advanced Materials Science Applications (e.g., Electroluminescent Materials)

The rigid, planar structure of the indanone core and its derivatives makes them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). These compounds can serve as building blocks for larger, conjugated systems that exhibit desirable electronic and photophysical properties.

Derivatives of indeno[1,2-b]fluorene, which contain an indanone-like substructure, have been successfully used as blue-emitting materials in OLEDs. These materials have demonstrated high thermal stability and quantum yields, which are crucial for the performance and longevity of OLED devices. rsc.org The dispiro[fluorene-9,6′-indeno[1,2-b]fluorene-12′,9′′-fluorene] (DSF-IF) scaffold, in particular, has been studied for its potential in creating efficient blue fluorophores. rsc.org

In one study, a D–π–A (donor-pi-acceptor) type blue emitting fluorophore based on the DSF-IF scaffold was used as the emissive layer in an OLED. This device exhibited a stable blue emission with a luminance of approximately 1000 cd/m² and a threshold voltage of 4.8 V. rsc.org

Furthermore, ortho-, meta-, and para-dihydroindenofluorene derivatives have been investigated as host materials for phosphorescent OLEDs (PhOLEDs). These studies aim to understand the relationship between the molecular structure and the electronic properties of these materials, leading to the design of more efficient and stable devices. researchgate.net The unique structure of these molecules, with their extended π-conjugation, allows for the tuning of their electronic properties to achieve desired emission colors and device performance. researchgate.net

The incorporation of the indanone framework into larger, conjugated systems offers a promising avenue for the development of novel materials for advanced electronic applications, including high-performance displays and solid-state lighting.

Future Research Directions and Unexplored Avenues for 4 Bromo 2,3 Dihydro 1h Indene 1 Carboxylic Acid

Development of Novel Stereoselective Synthesis Methods

The carboxylic acid at the C-1 position of the indane ring creates a chiral center, meaning the compound can exist as a pair of enantiomers. The development of stereoselective, or asymmetric, synthesis methods is a critical future endeavor, as different enantiomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles.

Future research should focus on catalytic asymmetric methods to access the (R)- and (S)-enantiomers of 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid with high purity. Potential strategies could involve:

Asymmetric Hydrogenation: Developing chiral catalysts (e.g., based on rhodium or ruthenium) for the asymmetric hydrogenation of a corresponding indene (B144670) precursor.

Chiral Phase-Transfer Catalysis: Employing chiral phase-transfer catalysts for the asymmetric alkylation or cyclization reactions to construct the chiral indane framework.

Enzymatic Resolution: Utilizing lipases or other hydrolases for the kinetic resolution of a racemic mixture of the carboxylic acid or its ester precursor. This method offers a green alternative to traditional chemical resolutions.

A stereoselective sequence involving a Rh(I)-catalyzed conjugate addition of boronic acids followed by a Michael cyclization has been shown to produce 1,2,3-trisubstituted indans with high stereoselectivity, representing a potential pathway to be explored. organic-chemistry.org The successful development of these methods would be paramount for detailed pharmacological studies and the potential development of single-enantiomer therapeutic agents.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Targets

The indane nucleus is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netresearchgate.netnih.gov The bromine and carboxylic acid moieties on this compound are ideal starting points for building a library of derivatives to conduct comprehensive structure-activity relationship (SAR) studies.

Future research should systematically modify the core structure to probe its interactions with various biological targets. Key areas for derivatization and subsequent biological screening include:

Modification SitePotential DerivatizationsPotential Biological Targets
Carboxylic Acid (C-1) Amides, esters, alcohols, ketonesProteases, kinases, G-protein coupled receptors (GPCRs)
Bromo Group (C-4) Suzuki or Stille cross-coupling to introduce aryl or heteroaryl groups; Buchwald-Hartwig aminationMonoamine oxidase (MAO), cyclooxygenase (COX) enzymes, various receptors
Indane Scaffold Introduction of substituents on the aliphatic or aromatic ringsTubulin, various enzymes and receptors

Studies on related arylidene indanones have shown that bromo-substitution can lead to potent inhibition of enzymes like MAO-B. researchgate.netrsc.org Likewise, halo-substitution on indan-1-acids has been noted to affect their biological activity. researchgate.net A systematic SAR campaign for this compound would elucidate the key structural features required for potency and selectivity against specific targets, paving the way for its development as a potential therapeutic lead.

Green Chemistry Approaches in its Synthesis and Derivatization

Adopting green chemistry principles in the synthesis and modification of this compound is a crucial avenue for future research, aiming to reduce environmental impact and improve safety and efficiency.

Promising green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical CO₂, or bio-based solvents such as 4-methyltetrahydropyran (4-MeTHP). scilit.com

Catalytic Reactions: Focusing on catalytic methods (e.g., using transition metals or organocatalysts) over stoichiometric reagents to improve atom economy and reduce waste.

Ionic Liquids: Investigating the use of task-specific ionic liquids as both solvent and catalyst, which can offer high yields under mild, solvent-free conditions. acs.org

Biocatalysis: Employing enzymes for specific transformations, such as enzymatic halogenation, which offers high regioselectivity under mild conditions, avoiding the need for protecting groups. nih.gov Furthermore, exploring mycoremediation techniques using fungi could offer sustainable pathways for degrading halogenated byproducts. mdpi.com

These sustainable methods would not only make the production of this compound and its derivatives more environmentally friendly but could also lead to the discovery of novel reaction pathways and improved process efficiency.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The application of advanced spectroscopic techniques can provide unprecedented insight into the synthesis, purification, and potential biological interactions of this compound. Future research should leverage these tools for in-depth analysis and real-time monitoring.

Key techniques and their potential applications are summarized below:

TechniqueApplicationPotential Insights
FlowNMR Spectroscopy Real-time monitoring of synthesis reactions. rsc.orgReaction kinetics, detection of transient intermediates, mechanism elucidation, process optimization.
Fiber-Optic FTIR/Raman In-situ reaction monitoring. jascoinc.comTracking concentration changes of reactants, products, and intermediates without sampling.
Mass Spectrometry (EESI-MS, DART-MS) Online validation of reaction intermediates and rapid product analysis. fossiliontech.comHigh-sensitivity detection of species in complex mixtures, enabling rapid screening and mechanistic studies. rsc.org
Hyperspectral Imaging Spatially resolved chemical analysis of solid-state forms. uts.edu.auIdentification of polymorphs, monitoring of crystallization processes, and ensuring product homogeneity.
Fluorescence Spectroscopy Studying interactions with biological macromolecules (if derivatives are fluorescent).Binding affinities, conformational changes in target proteins, cellular uptake and localization.

These advanced analytical methods move beyond simple endpoint analysis, offering dynamic information that is crucial for optimizing synthetic processes and understanding the compound's behavior in complex chemical and biological systems. mdpi.comazooptics.com

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis of vast chemical spaces and prediction of molecular properties. astrazeneca.comnih.gov Integrating these computational tools is a vital future direction for accelerating the research and development of this compound and its analogs.

Future computational research should focus on:

Predictive Modeling: Using ML algorithms, such as graph neural networks, to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, toxicity, and biological activities of virtual libraries of derivatives. africansciencegroup.comnih.gov This allows for the in silico screening of thousands of potential compounds to prioritize the most promising candidates for synthesis.

Molecular Docking and Dynamics: Employing computational docking to predict the binding modes of derivatives within the active sites of specific biological targets (e.g., enzymes, receptors). nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time.

De Novo Drug Design: Utilizing generative AI models to design novel indane derivatives with optimized properties tailored for a specific biological target.

Synthesis Planning: Applying AI-driven retrosynthesis tools to devise the most efficient and cost-effective synthetic routes for promising target molecules identified through virtual screening. mit.edu

Expanding the Scope of Non-Biological Materials Applications

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests possible applications in materials science. The rigid indane core combined with reactive handles makes it an interesting building block for novel functional materials.

Unexplored avenues in materials science include:

Polymer Science: The carboxylic acid and the bromo-substituted aromatic ring can be used as monomers or functionalizing agents for the synthesis of specialty polymers, such as polyesters or polyamides. These materials could possess enhanced thermal stability or specific optical properties. chemimpex.com

Organic Electronics: Indane and indanone derivatives have been explored for applications in organic electronics, including as dyes for solar cells and as photoinitiators. mdpi.com The electronic properties of the 4-bromoindane core could be tuned through derivatization to create novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Liquid Crystals: The rigid, bicyclic structure of the indane scaffold could be incorporated into larger molecules to investigate their potential as liquid crystalline materials.

Functional Coatings: The compound could be used to formulate advanced coatings, potentially enhancing durability, adhesion, or resistance to environmental factors. chemimpex.com

Exploring these non-biological applications would diversify the utility of this chemical scaffold and could lead to the development of new high-performance materials.

Q & A

Q. What are the established synthetic routes for 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves bromination of indene derivatives followed by carboxylation or functional group transformations. For example, bromination of 2,3-dihydro-1H-inden-1-one (a precursor) can yield intermediates like 4-bromo-2,3-dihydro-1H-inden-1-one, which is further functionalized via nucleophilic substitution or coupling reactions to introduce the carboxylic acid group. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura), are often employed for regioselective modifications .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : To confirm the presence of bromine (via characteristic splitting patterns) and the dihydroindene backbone.
  • X-ray crystallography : For resolving stereochemical ambiguities and verifying the spatial arrangement of functional groups. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, especially for high-resolution or twinned data .
  • Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns.

Q. How should researchers handle solubility challenges and storage conditions for this compound?

The compound is typically insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Storage at room temperature in moisture-free, sealed containers is recommended to prevent hydrolysis of sensitive functional groups like esters or amides .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the compound’s reactivity in peptide coupling or derivatization?

The Boc group shields the amino functionality during synthetic steps, enabling selective carboxylate activation (e.g., via EDCI/HOBt). Deprotection under acidic conditions (e.g., TFA) reveals the free amine for subsequent reactions. This strategy is critical for synthesizing analogs with tailored bioactivity, as seen in studies on indene-based peptidomimetics .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Contradictions may arise from twinning, disorder, or weak diffraction. Solutions include:

  • Using SHELXD/SHELXE for robust phase determination in challenging datasets.
  • Applying restraints (e.g., for flexible side chains) during refinement in SHELXL.
  • Validating models with R-free cross-validation and electron density maps .

Q. How can structural modifications enhance the compound’s bioactivity, particularly in targeting apoptosis-related proteins?

Key modifications:

  • Introduction of halogen substituents : Bromine enhances electrophilic reactivity, facilitating interactions with hydrophobic pockets in proteins like IAPs (Inhibitor of Apoptosis Proteins).
  • Carboxylic acid derivatization : Conversion to amides or esters improves cell permeability while retaining target affinity.
  • Chiral center optimization : Enantiomeric forms (e.g., R-configuration) show differential binding to apoptotic regulators, validated via SPR (Surface Plasmon Resonance) or cellular assays .

Q. What methodological approaches are used to validate the compound’s purity and stability under experimental conditions?

  • HPLC/GC analysis : To quantify purity (>98% is typical for research-grade material) and detect degradation products.
  • Stability studies : Accelerated aging under varying pH, temperature, and light exposure, monitored via LC-MS.
  • Batch documentation : Certificates of Analysis (COA) and Safety Data Sheets (SDS) are essential for reproducibility .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesReactivity/Bioactivity InsightsReference
5-Bromo-1-amino-2,3-dihydroindene-1-carboxylic acidLacks Boc group; simpler structureLower stability but faster coupling kinetics
4-BromoindaneNo carboxylic acid groupLimited utility in peptide synthesis
6-Methoxy-2,3-dihydroindene-1-carbonitrileNitrile group instead of carboxylic acidEnables click chemistry or nitrile hydrolysis

Key Research Recommendations

  • Experimental Design : Prioritize enantioselective synthesis to explore chirality-dependent bioactivity.
  • Data Interpretation : Cross-validate crystallographic results with computational docking (e.g., AutoDock) to resolve ambiguities in binding modes.
  • Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities for apoptosis-related targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.